4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is a sulfur-containing organic compound characterized by its unique thianone structure. Its molecular formula is , and it can be represented by the SMILES notation C1CS(=N)(=O)CCC1N. The compound features a thianone ring, which contributes to its chemical reactivity and potential biological activity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility in water and making it more suitable for various applications in biological and chemical research.
These reactions highlight its potential utility in synthetic organic chemistry.
The synthesis of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride typically involves multi-step organic reactions:
Specific experimental procedures may vary based on the desired purity and yield.
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride has potential applications in:
Interaction studies involving 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride are essential for understanding its mechanism of action. Investigations could include:
These studies will provide insights into its pharmacodynamics and potential therapeutic applications.
Several compounds share structural similarities with 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Amino-2-thiophenol | Thiol | Antimicrobial properties |
| 2-Amino-thiazole | Thiazole | Antiviral activity |
| 5-Aminothiazole | Thiazole | Anticancer properties |
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is unique due to its specific thianone structure combined with an imine functionality, which may impart distinct reactivity patterns compared to other similar compounds. Moreover, its dihydrochloride form enhances solubility and stability, making it particularly suitable for various applications in both research and industry.